molecular formula C16H17NO2 B4307409 N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide

N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide

Cat. No.: B4307409
M. Wt: 255.31 g/mol
InChI Key: BRHQELYVDNRHHY-UHFFFAOYSA-N
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Description

N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide is an organic compound characterized by the presence of a hydroxyphenyl group, an ethyl linkage, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxyacetophenone and 4-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction.

    Procedure: 4-hydroxyacetophenone is reacted with 4-methylbenzoyl chloride in an anhydrous solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may form hydrogen bonds with active site residues, while the benzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-hydroxyphenyl)ethyl]-benzamide: Lacks the methyl group on the benzamide moiety.

    N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide: Contains a methoxy group instead of a hydroxy group.

    N-[1-(4-hydroxyphenyl)ethyl]-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.

Uniqueness

N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide is unique due to the presence of both the hydroxyphenyl and methylbenzamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-3-5-14(6-4-11)16(19)17-12(2)13-7-9-15(18)10-8-13/h3-10,12,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHQELYVDNRHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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